1-Bromo-1-(2,4-dichlorophenyl)-butane

Description

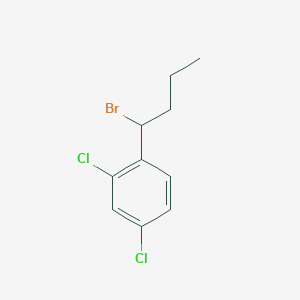

1-Bromo-1-(2,4-dichlorophenyl)-butane is a halogenated organic compound featuring a butane backbone substituted with a bromine atom and a 2,4-dichlorophenyl group at the first carbon. The dichlorophenyl moiety introduces steric bulk and electron-withdrawing effects, influencing its solubility, stability, and interaction with other molecules.

Properties

Molecular Formula |

C10H11BrCl2 |

|---|---|

Molecular Weight |

282.00 g/mol |

IUPAC Name |

1-(1-bromobutyl)-2,4-dichlorobenzene |

InChI |

InChI=1S/C10H11BrCl2/c1-2-3-9(11)8-5-4-7(12)6-10(8)13/h4-6,9H,2-3H2,1H3 |

InChI Key |

KEVFMYHDKOMKBQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C1=C(C=C(C=C1)Cl)Cl)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

The compound’s reactivity and properties can be contextualized by comparing it to related halogenated aromatics and alkanes:

Reactivity and Stability

- Nucleophilic Substitution : The bromine atom in this compound is more labile than chlorine in analogs like Chlorfenvinfos, favoring SN2 reactions. In contrast, Chlorfenvinfos’ phosphate ester group undergoes hydrolysis under basic conditions, releasing toxic metabolites .

- Electronic Effects: The electron-withdrawing dichlorophenyl group deactivates the aromatic ring, reducing electrophilic substitution reactivity compared to non-halogenated analogs. This contrasts with compounds like 1-(4-bromo-2-fluorophenyl)pentan-1-one, where fluorine’s inductive effect further polarizes the ketone group .

Physical Properties

- Molecular Weight and Polarity : The bromine and dichlorophenyl groups increase molecular weight (~292 g/mol estimated) and hydrophobicity compared to shorter-chain analogs. This contrasts with Chlorfenvinfos (higher polarity due to phosphate ester) and 1-(4-bromo-2-fluorophenyl)pentan-1-one (ketone enhances polarity) .

- Boiling/Melting Points: Limited data exists, but brominated alkanes generally exhibit higher boiling points than chlorinated analogs due to bromine’s larger atomic size.

Toxicity and Environmental Impact

- This compound: Likely less acutely toxic than organophosphates (e.g., Chlorfenvinfos), which inhibit cholinesterase . However, brominated compounds may persist in the environment due to C-Br bond stability.

- Regulatory Status : Chlorfenvinfos is restricted in many regions due to neurotoxicity, whereas brominated alkanes may face scrutiny under halogenated waste regulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.